Product packaging for 5,11-Dimethylchrysene(Cat. No.:CAS No. 14207-78-4)

5,11-Dimethylchrysene

Cat. No.: B089359
CAS No.: 14207-78-4
M. Wt: 256.3 g/mol
InChI Key: XNZPTUHWIUJQKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,11-Dimethylchrysene is a methylated polynuclear aromatic hydrocarbon that serves as a significant compound in carcinogenicity and metabolic activation research. Studies have demonstrated its potent tumor-initiating activity, which is influenced by the specific positioning of its methyl groups. The structural requirement for high carcinogenic potency in methylated PAHs often involves a bay-region methyl group adjacent to an unsubstituted angular ring, a configuration that this compound fulfills . Its metabolic activation involves conversion to dihydrodiol intermediates, with research indicating that the formation of 1,2-dihydro-1,2-dihydroxy-5,11-dimethylchrysene is a key step as a potential proximate tumorigen . The presence of the methyl group at the 11-position does not inhibit metabolism at the adjacent 1,2-positions, which is a critical factor differentiating it from less active analogues like 5,12-Dimethylchrysene, where a peri-methyl group sterically hinders this activation pathway . Researchers utilize this compound to investigate the relationship between the structure of alkylated PAHs and their biological activity, as well as to study the enzymatic pathways involved in their activation and detoxification. This compound is For Research Use Only and is intended for laboratory research purposes such as in vitro metabolic studies and toxicological profiling. It is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H16 B089359 5,11-Dimethylchrysene CAS No. 14207-78-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14207-78-4

Molecular Formula

C20H16

Molecular Weight

256.3 g/mol

IUPAC Name

5,11-dimethylchrysene

InChI

InChI=1S/C20H16/c1-13-11-15-7-3-6-10-18(15)20-14(2)12-16-8-4-5-9-17(16)19(13)20/h3-12H,1-2H3

InChI Key

XNZPTUHWIUJQKB-UHFFFAOYSA-N

SMILES

CC1=CC2=CC=CC=C2C3=C1C4=CC=CC=C4C=C3C

Canonical SMILES

CC1=CC2=CC=CC=C2C3=C1C4=CC=CC=C4C=C3C

Other CAS No.

14207-78-4

Synonyms

5,11-dimethylchrysene

Origin of Product

United States

Spectroscopic Elucidation and Structural Characterization in 5,11 Dimethylchrysene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 5,11-dimethylchrysene and its derivatives. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, enabling the precise mapping of molecular structures.

Proton (¹H) NMR Applications

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. The chemical shifts, splitting patterns (multiplicity), and integration of the signals in a ¹H NMR spectrum provide a detailed fingerprint of the proton framework. For instance, in the analysis of metabolites of this compound, ¹H NMR is crucial for determining the positions of metabolic modifications such as hydroxylation. The chemical shifts and coupling constants of the aromatic and methyl protons offer definitive evidence for the location of these functional groups.

Carbon-13 (¹³C) NMR Applications

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the ¹³C NMR spectrum, allowing for the determination of the total number of non-equivalent carbons. The chemical shift of each signal is indicative of the carbon's hybridization (sp³, sp², sp) and its electronic environment.

Although a specific ¹³C NMR spectrum for this compound was not found in the search results, the general principles of ¹³C NMR are well-established. udel.edulibretexts.org The chemical shifts of the aromatic carbons in PAHs typically appear in the downfield region of the spectrum (around 120-150 ppm), while the methyl carbons would be expected to resonate at a much higher field (upfield). udel.edulibretexts.org For complex molecules, the intensity of ¹³C signals is not always directly proportional to the number of carbons, but the chemical shift values are highly informative for structural assignment. udel.edu

Two-Dimensional NMR Techniques for Complex Architectures

For complex molecules like this compound and its metabolites, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are employed to resolve these complexities by revealing correlations between different nuclei. acs.orgnih.gov

COSY spectra show correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This information is invaluable for piecing together molecular fragments. acs.org TOCSY extends this by showing correlations between all protons within a spin system, even if they are not directly coupled. acs.org For larger molecules, heteronuclear 2D NMR techniques like HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to correlate proton and carbon signals, providing unambiguous assignments of both the proton and carbon skeletons. acs.org These techniques have been successfully applied to characterize the complex structures of DNA adducts of related dimethylchrysene (B14653177) derivatives. acs.org

Mass Spectrometry (MS) for Molecular and Metabolite Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. It is particularly valuable in the study of this compound and its metabolites.

In vitro metabolism studies of this compound have utilized MS to identify various metabolic products. nih.govoup.com The mass spectra of the parent compound and its metabolites provide crucial information for their identification. For example, the molecular ion peak in the mass spectrum of a metabolite indicates the addition of oxygen atoms (as hydroxyl groups) or other functional groups to the parent molecule. oup.com

In a study investigating the in vitro metabolism of this compound by mouse and rat liver supernatants, metabolites were separated by high-performance liquid chromatography (h.p.l.c.) and identified by their mass spectra and UV spectra. nih.govoup.com For instance, metabolites with molecular ions of m/e 288 were identified, indicating the addition of two oxygen atoms to the this compound molecule (molecular weight 256.35 g/mol ). oup.com The fragmentation patterns observed in the mass spectra can also provide clues about the structure of the metabolites.

Table 1: Mass Spectrometry Data for Identified Metabolites of this compound

Peak Tentative Identification Molecular Ion (m/e) Key Fragment Ions (m/e)
1 Hydroxymethyl-hydroxy-5,11-diMeC 288 -
2 1,2-dihydro-1,2-dihydroxy-5,11-diMeC - -
3 Hydroxymethyl-hydroxy-5,11-diMeC 288 -
4 5-hydroxy-11-MeC 272 -
5 3-hydroxy-5,11-diMeC 272 -
6 1-hydroxy-5,11-diMeC 272 -

Data sourced from studies on the in vitro metabolism of this compound. oup.com

Ultraviolet-Visible (UV/Vis) Spectroscopy in Electronic Structure Probing

Ultraviolet-Visible (UV/Vis) spectroscopy provides information about the electronic transitions within a molecule. sci-hub.setechnologynetworks.com The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals. The wavelengths of maximum absorbance (λmax) are characteristic of the chromophore, the part of the molecule responsible for light absorption.

For polycyclic aromatic hydrocarbons like this compound, the extended π-conjugated system gives rise to characteristic absorption bands in the UV region. The UV spectrum of a PAH is a unique fingerprint that can be used for identification and quantification.

In the analysis of this compound metabolites, UV spectroscopy is used in conjunction with MS for identification. nih.govoup.com The UV spectra of the metabolites are compared to those of synthetic reference standards and related compounds to aid in structural elucidation. nih.govoup.com For example, the UV spectra of hydroxy derivatives of 5-methylchrysene (B135471) show a characteristic absorption at 308 nm, which helps in identifying similar structures in the metabolites of this compound. oup.com

While specific λmax values for this compound were not detailed in the search results, the UV spectra of its metabolites were crucial for their characterization. The shape and position of the absorption bands can be influenced by the position and nature of substituents on the chrysene (B1668918) ring system.

X-ray Crystallography for Solid-State Conformation Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orglibretexts.org By diffracting a beam of X-rays through a single crystal of a compound, a diffraction pattern is produced. Mathematical analysis of this pattern allows for the calculation of the electron density distribution within the crystal, from which the exact positions of the atoms can be determined.

While a specific X-ray crystal structure for this compound was not found in the search results, studies on the closely related 5,6- and 5,12-dimethylchrysenes have demonstrated the utility of this technique. nih.govoup.com These studies revealed that the presence of methyl groups in the bay region leads to significant molecular distortion to relieve steric strain. nih.govoup.com These distortions can be both in-plane, through the widening of bond angles, and out-of-plane, through torsion about certain bonds. nih.govoup.com Such structural details are crucial for understanding the structure-activity relationships of these compounds.

Advanced Computational Chemistry and Theoretical Modeling of 5,11 Dimethylchrysene

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, these methods elucidate the distribution of electrons, orbital energies, and other key electronic parameters. For a molecule like 5,11-dimethylchrysene, a variety of computational methods, each with a different balance of accuracy and computational cost, can be employed.

Semiempirical quantum mechanical methods offer a computationally efficient approach to studying large molecules like PAHs. These methods simplify the complex equations of quantum mechanics by incorporating experimental data and parameters, which significantly reduces calculation time. aip.orgresearchgate.net Methods such as PM6, PM7, and GFN2-xTB are commonly used for the initial exploration of molecular properties. aip.orgacs.org

For this compound, semiempirical methods are particularly useful for:

Initial Geometry Optimization: Quickly finding a stable three-dimensional structure of the molecule. acs.org

High-Throughput Screening: Evaluating the electronic properties of a large number of related PAH isomers to identify trends. nih.gov

Calculating Electronic Properties: Predicting trends in properties like band gaps, ionization potentials, and electron affinities, which can then be correlated with more accurate methods. acs.orgnih.gov

Recent advancements have focused on reparameterizing these methods to improve their accuracy for specific applications, such as predicting the vibrational spectra of PAHs, making them a valuable tool for preliminary analysis. researchgate.netacs.org

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without the use of experimental data for simplification. mdpi.comnih.govresearchgate.net These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC), offer higher accuracy compared to semiempirical approaches, albeit at a greater computational expense. psu.edu

Key applications for this compound include:

High-Accuracy Energy Calculations: Determining precise values for the total energy, enthalpy of formation, and activation energies for reactions. ugent.be

Reference Geometries: Providing highly accurate optimized geometries that can be used as a benchmark for less computationally demanding methods. ugent.be

Investigating Electron Correlation: Methods beyond Hartree-Fock, like MP2, are used to account for electron correlation, which is crucial for accurately describing the interactions between electrons in the π-system of PAHs.

For instance, the CBS-QB3 method is a high-level composite ab initio method that has demonstrated the ability to predict standard enthalpies of formation for hydrocarbons with a mean absolute deviation of just 2.5 kJ/mol. ugent.be Such accuracy is vital for detailed thermodynamic studies of this compound.

Density Functional Theory (DFT) has become the most widely used quantum mechanical method for studying the electronic structure of molecules due to its excellent balance of accuracy and computational cost. chemrxiv.org DFT calculates the electronic energy based on the molecule's electron density rather than the complex many-electron wavefunction. cmu.edu Functionals like B3LYP and PBE0 are commonly paired with basis sets like 6-31G* or def2-SVP for robust calculations on PAHs. chemrxiv.orgmdpi.come3s-conferences.org

DFT is extensively applied to study molecules like this compound for:

Predicting Optoelectronic Properties: Calculating Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding electronic transitions and reactivity. e3s-conferences.orgresearchgate.netmdpi.com

Reactivity Analysis: Using concepts like condensed Fukui functions to predict the most likely sites for electrophilic or nucleophilic attack. nih.gov

Simulating Spectra: Computing Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra to aid in the identification and characterization of the molecule and its derivatives. researchgate.netusu.edu

The choice of the functional and basis set is critical and is often benchmarked against experimental data or higher-level ab initio calculations to ensure reliability. chemrxiv.org

Below is a table summarizing typical electronic properties that can be calculated for aromatic hydrocarbons using DFT.

PropertyDescriptionTypical Application
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Relates to the ionization potential and the ability to donate an electron.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Relates to the electron affinity and the ability to accept an electron.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.Indicates the chemical reactivity and the energy required for electronic excitation.
Ionization Potential (IP) The minimum energy required to remove an electron from the molecule.Important for understanding charge transfer processes.
Electron Affinity (EA) The energy released when an electron is added to the molecule.Important for understanding charge transfer processes.

Geometrical Optimization Studies

Geometrical optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. mdpi.com For this compound, this is particularly important due to the steric strain introduced by the methyl groups in the bay region.

Computational methods like DFT are widely used to perform geometry optimizations. usu.edu The presence of the 5- and 11-methyl groups forces the molecule to distort from a perfectly planar structure to alleviate steric hindrance. Studies on analogous molecules, such as 5,6- and 5,12-dimethylchrysene (B79122), have shown that these distortions manifest as both in-plane and out-of-plane changes. nih.gov

In-plane distortions involve the widening of bond angles within the bay region. For example, angles at carbon atoms in this sterically crowded area can increase from the ideal 120° to approximately 124°. nih.gov

Recent research has also focused on using geometric descriptors, such as the "total dihedral deviation," as a quick and efficient way to predict the energetic stability of non-planar PAHs without the need for intensive quantum calculations. citedrive.com

Molecular Modeling of Intermolecular Interactions

Molecular modeling techniques are essential for studying how this compound interacts with other molecules, such as DNA, proteins, or other PAHs. These interactions are governed by noncovalent forces, including van der Waals forces, π-π stacking, and electrostatic interactions. Understanding these interactions is key to predicting the molecule's physical properties and biological activity.

The "bay region" of a PAH like chrysene (B1668918) is the sterically hindered area between the two terminal aromatic rings. The introduction of a methyl group in this region, as in this compound, creates significant steric strain. nih.govacs.org This steric crowding is a defining feature of the molecule and has profound effects on its geometry and reactivity.

X-ray diffraction studies on the closely related 5,6- and 5,12-dimethylchrysene molecules provide quantitative insight into the molecular distortions caused by this steric clash. nih.gov To accommodate the methyl groups, the molecule must deform to maintain minimum allowable distances between non-bonded atoms (e.g., H...H distance of ~1.8 Å and C...C distance of ~2.9 Å). nih.gov This leads to the significant out-of-plane twisting and in-plane angle distortions discussed in the geometrical optimization section. The "bay-region theory" posits that these sterically hindered diol epoxides are often the most biologically active metabolites of PAHs. acs.org

The table below, based on data from analogous bay-region methylated chrysenes, illustrates the typical geometric changes resulting from steric interactions. nih.gov

Geometric ParameterIdeal Value (Planar PAH)Observed Value (Bay-Region Methylated Chrysene)Consequence of Steric Interaction
Bay-Region C-C-C Angle120°~124°In-plane distortion to relieve strain.
Torsional Angle Across BaySignificant non-zero valueOut-of-plane twisting of the aromatic system.
Minimum H...H distanceN/A> 1.8 ÅMolecule distorts to avoid van der Waals repulsion.

These structural deformations are critical as they influence how the molecule docks into the active sites of metabolic enzymes and interacts with biological macromolecules. nih.govnih.govnih.gov

Conformer Analysis and Energetic Profiles

The three-dimensional structure and conformational flexibility of this compound are pivotal to understanding its interactions with biological macromolecules and its carcinogenic potential. While direct, detailed computational studies on the conformational landscape of this compound are not extensively available in the public domain, principles of computational chemistry and findings for structurally related dimethylchrysenes allow for a comprehensive theoretical analysis.

Conformer analysis of this compound would theoretically be approached using computational methods such as molecular mechanics (MM) and quantum mechanics (QM). Molecular mechanics force fields, such as AMBER or CHARMM, provide a rapid means to explore the potential energy surface and identify low-energy conformers. These methods calculate the steric energy of a molecule based on bond lengths, bond angles, torsional angles, and non-bonded interactions (van der Waals and electrostatic). For a more accurate determination of the relative energies of the identified conformers and the energy barriers separating them, higher-level quantum mechanical calculations, such as Density Functional Theory (DFT), would be employed.

For this compound, the primary source of conformational variability arises from the orientation of the two methyl groups. Due to the steric hindrance between the methyl group at position 11 and the hydrogen atom at position 12, the chrysene backbone is likely to exhibit some out-of-plane distortion. The methyl group at position 5, situated in a "bay-region," introduces significant steric strain, which is a known feature in carcinogenic polycyclic aromatic hydrocarbons (PAHs). This steric hindrance forces the molecule to adopt a non-planar conformation to alleviate the strain.

The energetic profile of this compound would be characterized by several local energy minima corresponding to different rotational positions of the methyl groups. The global minimum energy conformer would be the most stable and, therefore, the most populated conformation at equilibrium. The energy barriers between these conformers, representing the transition states for methyl group rotation, would determine the rate of interconversion between them. It is hypothesized that the specific conformational preferences of this compound influence its binding to metabolic enzymes and subsequent activation to carcinogenic metabolites.

Table 1: Theoretical Conformational Analysis Parameters for this compound

ParameterTheoretical MethodExpected Outcome for this compoundSignificance
Identification of Stable Conformers Molecular Mechanics (MM) ScanMultiple low-energy conformers related to methyl group rotation.Determines the predominant shapes of the molecule.
Relative Conformer Energies Density Functional Theory (DFT)Calculation of the energy difference between stable conformers.Indicates the population of each conformer at a given temperature.
Rotational Energy Barriers DFT with Transition State SearchEnergy required for the interconversion of conformers.Determines the conformational flexibility of the molecule.
Molecular Geometry DFT OptimizationNon-planar chrysene backbone due to steric strain from methyl groups.Influences intermolecular interactions and biological activity.

Reactivity Prediction and Reaction Pathway Analysis

The carcinogenicity of this compound is intrinsically linked to its metabolic activation into reactive electrophiles that can bind to DNA. Computational chemistry provides powerful tools to predict the reactivity of different sites within the molecule and to elucidate the most probable metabolic reaction pathways.

Reactivity prediction for this compound can be performed by calculating various electronic descriptors derived from its wave function, typically obtained from DFT calculations. These descriptors include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. Regions with a high HOMO density are susceptible to electrophilic attack (oxidation), while regions with a high LUMO density are prone to nucleophilic attack. For PAHs, the initial metabolic oxidation is an electrophilic attack by cytochrome P450 enzymes.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule. Negative potential regions (electron-rich) are susceptible to electrophilic attack, while positive potential regions (electron-poor) are targets for nucleophiles.

Fukui Functions: These functions quantify the change in electron density at a particular point in the molecule when an electron is added or removed, thereby indicating the local reactivity towards nucleophilic and electrophilic attacks.

Based on the known metabolism of other methylated chrysenes, the predicted primary reaction pathway for the metabolic activation of this compound involves the "diol epoxide" pathway. nih.gov This pathway is initiated by the oxidation of the aromatic ring by cytochrome P450 enzymes to form an epoxide. This is followed by enzymatic hydrolysis to a trans-dihydrodiol. A second epoxidation of the dihydrodiol yields a highly reactive diol epoxide, which is the ultimate carcinogen that can form covalent adducts with DNA.

Experimental studies on the in vitro metabolism of this compound have identified several metabolites, confirming the complexity of its reaction pathways. nih.gov These include dihydrodiols, chrysenols, hydroxymethylchrysenes, and hydroxymethylchrysenols. nih.gov The presence of a methyl group at the 11-position does not inhibit the formation of the 1,2-dihydrodiol, a key precursor to the carcinogenic diol epoxide. nih.gov This is in contrast to 5,12-dimethylchrysene, where the peri-methyl group at position 12 sterically hinders metabolism at the adjacent 1,2-positions. nih.gov

Table 2: Predicted and Observed Metabolic Pathways of this compound

PathwayInitial StepKey IntermediatesUltimate Reactive SpeciesExperimental Evidence
Diol Epoxide Pathway Cytochrome P450-mediated epoxidationArene oxide, trans-dihydrodiolDiol epoxideFormation of dihydrodiols observed in vitro. nih.gov
Hydroxylation of Methyl Group Cytochrome P450-mediated oxidationHydroxymethylchrysenePotentially reactive sulfate (B86663) estersFormation of hydroxymethylchrysenes observed in vitro. nih.gov
Direct Ring Hydroxylation Cytochrome P450-mediated oxidationChrysenol---Formation of chrysenols observed in vitro. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While a specific QSAR model for the carcinogenicity of this compound has not been detailed in the literature, the principles of QSAR can be applied to understand the structural features that contribute to its high tumorigenic activity. nih.gov

A QSAR model for the carcinogenicity of a series of dimethylchrysenes, including this compound, would typically involve the following steps:

Data Set Collection: A dataset of dimethylchrysene (B14653177) analogues with experimentally determined carcinogenic activities would be compiled.

Descriptor Calculation: A variety of molecular descriptors would be calculated for each compound in the dataset. These descriptors can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Related to the 3D structure of the molecule (e.g., molecular surface area, volume).

Electronic descriptors: Derived from quantum chemical calculations (e.g., HOMO/LUMO energies, dipole moment, partial charges).

Hydrophobic descriptors: Such as the logarithm of the octanol-water partition coefficient (logP).

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would be used to develop a mathematical equation that correlates the calculated descriptors with the observed carcinogenic activity.

Model Validation: The predictive power of the developed QSAR model would be rigorously tested using internal and external validation techniques.

For methylated PAHs, including chrysenes, several structural features have been qualitatively identified as being important for high carcinogenic activity. nih.govpsu.edu These include the presence of a methyl group in a bay region and a free peri position adjacent to an unsubstituted angular ring. nih.govpsu.edu this compound possesses these features.

A hypothetical QSAR model for dimethylchrysene carcinogenicity would likely reveal that a combination of electronic and steric descriptors is crucial for predicting activity. For instance, the energy of the HOMO could be positively correlated with carcinogenicity, as a higher HOMO energy indicates greater ease of oxidation, the initial step in metabolic activation. Steric descriptors that quantify the shape and bulk of the molecule, particularly around the bay region, would also be significant, as they influence the interaction with metabolic enzymes and the formation of the ultimate carcinogenic diol epoxide.

Table 3: Key Descriptors in a Hypothetical QSAR Model for Dimethylchrysene Carcinogenicity

Descriptor TypeSpecific Descriptor ExampleExpected Correlation with CarcinogenicityRationale
Electronic Energy of the Highest Occupied Molecular Orbital (EHOMO)PositiveA higher EHOMO facilitates the initial oxidative step in metabolic activation.
Electronic Energy Gap (ELUMO - EHOMO)NegativeA smaller energy gap generally implies higher reactivity.
Steric Sterimol Parameters (e.g., L, B1, B5)ComplexDescribe the size and shape of the methyl groups, influencing enzyme binding and steric hindrance.
Topological Kier Shape IndicesPositiveQuantify the degree of molecular branching and shape, which can relate to receptor fitting.
Hydrophobic LogPParabolicOptimal hydrophobicity is required for transport to the site of action and interaction with enzymes.

Reaction Pathways and Mechanistic Investigations of 5,11 Dimethylchrysene

Oxidative Metabolism Pathways

The metabolic activation of 5,11-dimethylchrysene is a critical process that leads to the formation of various oxidized products. In vitro studies using mouse and rat liver preparations have shown that this compound is converted into several types of metabolites, including dihydrodiols, chrysenols, and hydroxymethylchrysenes nih.gov. This metabolic conversion is a key area of investigation due to the potential for forming reactive intermediates.

Dihydrodiol Formation

One of the primary routes of metabolism for this compound involves the formation of dihydrodiols. Enzymatic oxidation introduces two hydroxyl groups across a double bond in the aromatic ring system. A significant finding is the formation of 1,2-dihydro-1,2-dihydroxy-5,11-dimethylchrysene nih.gov.

The position of the methyl groups on the chrysene (B1668918) ring significantly influences the metabolic profile. For instance, in the case of the inactive analogue, 5,12-dimethylchrysene (B79122), the peri-methyl group at the 12-position sterically hinders metabolism at the adjacent 1,2-positions. In contrast, the methyl group at the 11-position in this compound does not inhibit the formation of the 1,2-dihydrodiol nih.gov. This lack of inhibition at the 1,2-position is noteworthy because 1,2-dihydrodiols of 5-methylchrysene (B135471) derivatives are considered potential proximate tumorigens, which may contribute to the higher tumorigenicity observed for this compound compared to its 5,12-dimethyl analogue nih.govnih.gov.

Chrysenol and Hydroxymethylchrysene Formation

Alongside dihydrodiols, the oxidative metabolism of this compound also yields chrysenols (phenols) and hydroxymethylchrysenes nih.gov. Chrysenol formation involves the direct hydroxylation of the aromatic ring. Hydroxymethylchrysene formation, on the other hand, results from the oxidation of one of the methyl groups.

Studies have identified 1-hydroxy-5,11-dimethylchrysene as a metabolite. The presence of the methyl group at the 11-position does not prevent hydroxylation at the adjacent 1-position, a pathway that is significantly inhibited in 5,12-dimethylchrysene nih.gov.

Metabolites Identified from the In Vitro Metabolism of this compound and 5,12-Dimethylchrysene nih.gov
Parent CompoundMetabolite ClassSpecific Metabolites MentionedInfluence of Peri-Methyl Group
This compoundDihydrodiols1,2-dihydro-1,2-dihydroxy-5,11-dimethylchryseneNo inhibition of formation at the 1,2-position by the 11-methyl group.
This compoundChrysenols1-hydroxy-5,11-dimethylchryseneNo inhibition of formation at the 1-position by the 11-methyl group.
This compoundHydroxymethylchrysenesNot specified-
5,12-DimethylchryseneDihydrodiols1,2-dihydro-1,2-dihydroxy-5,12-dimethylchrysene, 7,8-dihydro-7,8-dihydroxy-5,12-dimethylchryseneStrong inhibition of metabolism at the 1,2-positions by the 12-methyl group.
5,12-DimethylchryseneChrysenols1-hydroxy-5,12-dimethylchrysene, 7-hydroxy-5,12-dimethylchryseneRatio of 7-hydroxy to 1-hydroxy metabolite is approximately 100:1.
5,12-DimethylchryseneHydroxymethylchrysenesNot specified-

Diol-Epoxide Generation and Subsequent Transformations

The formation of dihydrodiols, particularly those in the "bay region" of the molecule, is a critical step preceding the generation of highly reactive diol-epoxides. For methylated chrysenes, the metabolic pathway typically involves the enzymatic conversion of the parent hydrocarbon to a dihydrodiol, which is then further oxidized to a diol-epoxide nih.govnih.govresearchgate.net. These diol-epoxides are widely considered to be the ultimate carcinogenic metabolites of many PAHs as they can form covalent adducts with cellular macromolecules like DNA oup.comnih.gov.

While the direct synthesis of the diol-epoxide of this compound is not detailed in the provided search results, the established metabolic pathways for closely related compounds such as 5-methylchrysene and 5,6-dimethylchrysene (B1219006) provide a strong model oup.compsu.edunih.gov. The 1,2-dihydrodiol of this compound is a proximate precursor to a bay-region diol-epoxide. The presence of a methyl group in the bay region can significantly affect the geometry and reactivity of the resulting diol-epoxide, potentially altering its biological activity oup.comnih.gov. X-ray diffraction studies of the diol epoxide of 5,6-dimethylchrysene revealed that steric hindrance from the bay-region methyl group causes distortion of the molecule, which may favor specific alkylation geometries when interacting with DNA oup.comnih.gov.

Role of Cytochrome P450 Enzymes in Biotransformation

The oxidative metabolism of this compound and other PAHs is primarily catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes nih.govnih.govresearchgate.netoup.com. These heme-containing monooxygenases are central to Phase I metabolism, introducing oxygen into substrates to increase their water solubility and facilitate excretion nih.gov.

The CYP1 family, which includes CYP1A1, CYP1A2, and CYP1B1, plays a pivotal role in the metabolic activation of PAHs nih.govoup.com. CYP1A1 and CYP1B1 are particularly important in converting PAHs into epoxide intermediates, which are then hydrolyzed by epoxide hydrolase to form dihydrodiols nih.govnih.govresearchgate.net. These dihydrodiols can then be re-oxidized by CYP enzymes to form the ultimate reactive diol-epoxides nih.govresearchgate.net. Studies on the metabolism of 5-methylchrysene and 6-methylchrysene (B138361) by human hepatic and pulmonary microsomes have implicated P450s 1A1, 1A2, and 3A4 in their metabolic activation, suggesting these enzymes are also likely involved in the biotransformation of this compound psu.edu. The expression of CYP1A1 and CYP1B1 can be induced by exposure to PAHs themselves, which can enhance the rate of their own metabolism and activation nih.govnih.govacs.org.

Photochemical Reaction Mechanisms

In addition to metabolic reactions, this compound is involved in photochemical processes, particularly those related to its synthesis.

Photocyclization Processes

The synthesis of methylated chrysenes, including presumably this compound, can be achieved through photochemical oxidative cyclization, a process often referred to as the Mallory reaction mdpi.comresearchgate.net. This reaction typically involves the irradiation of a stilbene-like precursor in the presence of an oxidizing agent, such as iodine mdpi.com.

The general mechanism involves the photochemical isomerization of a trans-stilbene (B89595) derivative to its cis-isomer. The cis-isomer can then undergo an intramolecular cyclization to form an unstable dihydrophenanthrene intermediate. In the presence of an oxidant, this intermediate is aromatized to yield the stable chrysene ring system researchgate.net. The specific stilbene (B7821643) precursor required for the synthesis of this compound would be a diarylethene with appropriately placed methyl groups that, upon cyclization and oxidation, would yield the target molecule. The synthesis of various methylchrysenes has been successfully demonstrated using this photochemical approach, highlighting its utility in obtaining specific isomers mdpi.comresearchgate.net.

Photooxygenation Reactions

Photooxygenation reactions involve the light-induced oxidation of a chemical compound. In the context of polycyclic aromatic hydrocarbons (PAHs) like this compound, these reactions are of significant interest due to their potential role in the environmental degradation and metabolic activation of these compounds. The process is typically initiated by a photosensitizer that, upon light absorption, transfers energy to molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen (¹O₂).

While specific studies on the photooxygenation of this compound are not extensively detailed in the available literature, the reactivity of the chrysene core and the influence of methyl substituents can be inferred from studies on related PAHs. The reaction of PAHs with singlet oxygen can lead to the formation of endoperoxides, which can further react to form various oxygenated products, including quinones and phenols.

The presence of the two methyl groups at the 5 and 11 positions of the chrysene ring system is expected to influence the susceptibility of the molecule to photooxygenation. These electron-donating groups can increase the electron density of the aromatic system, potentially making it more susceptible to attack by electrophilic species like singlet oxygen. The positions of these methyl groups are in the "bay-region" and a "peri-position," which can also introduce steric effects that may direct the approach of the oxidant and influence the regioselectivity of the reaction.

Mechanistically, the photooxygenation of this compound would likely proceed via a [4+2] cycloaddition of singlet oxygen across one of the electron-rich aromatic rings, leading to the formation of an unstable endoperoxide intermediate. This intermediate could then undergo further thermal or photochemical reactions to yield more stable oxygenated products. The specific regiochemistry of this cycloaddition would be influenced by the electronic activation provided by the methyl groups and the steric hindrance they impose.

Influence of Substituent Effects on Chemical Reactivity

The chemical reactivity of this compound is significantly influenced by the electronic and steric effects of its two methyl substituents. These effects modulate the electron distribution within the aromatic system and can sterically hinder or facilitate the approach of reactants, thereby affecting the rate and regioselectivity of various chemical reactions.

Electronic Effects:

The methyl group is an electron-donating group through an inductive effect. The presence of two such groups at the 5 and 11 positions increases the electron density of the chrysene ring system. This enhanced nucleophilicity makes the molecule more susceptible to electrophilic attack compared to the unsubstituted chrysene. Reactions such as nitration, halogenation, and Friedel-Crafts alkylation and acylation are expected to proceed more readily on the this compound ring.

The increased electron density is not uniform across the entire molecule. The directing effects of the methyl groups will influence the position of electrophilic substitution. The 5-methyl group, being in a bay-region, and the 11-methyl group, in a peri-position, will activate the ortho and para positions relative to themselves. The interplay of these activating effects will determine the preferred sites of reaction. For instance, in the context of metabolic activation, the presence of a methyl group at the 11-position does not inhibit the formation of 1-hydroxy-5,11-dimethylchrysene or 1,2-dihydro-1,2-dihydroxy-5,11-dimethylchrysene nih.gov. This suggests that the electronic activation by the methyl groups facilitates oxidation at specific sites.

Steric Effects:

The spatial arrangement of the methyl groups in this compound also plays a crucial role in its chemical reactivity. The 5-methyl group is located in the sterically crowded "bay-region," which can hinder the approach of bulky reagents to the nearby positions. Conversely, this steric hindrance can also influence the conformation of the molecule and its metabolites, which has been shown to be a critical factor in the carcinogenicity of methylated PAHs nih.gov.

In contrast to 5,12-dimethylchrysene, where the peri-methyl group at position 12 strongly inhibits metabolism at the adjacent 1,2-positions, the methyl group at the 11-position in this compound does not exert a similar inhibitory effect nih.gov. This highlights the subtle but significant influence of substituent positioning on the accessibility of different reaction sites. The lack of a peri-methyl group adjacent to the 1,2-positions in this compound allows for the formation of the 1,2-dihydrodiol, a potential proximate tumorigen nih.gov.

Environmental Chemistry and Fate of 5,11 Dimethylchrysene

Occurrence and Distribution in Environmental Matrices

5,11-Dimethylchrysene, as a methylated polycyclic aromatic hydrocarbon, is expected to be found in environments impacted by the incomplete combustion of organic materials. Sources likely include industrial emissions, vehicle exhaust, and domestic heating. Its distribution in various environmental compartments is governed by its physicochemical properties, such as its low water solubility and high affinity for organic matter.

The atmospheric journey of this compound is dictated by its volatility and its association with particulate matter. As a higher molecular weight PAH, it is expected to have a low vapor pressure, leading to its predominant presence in the atmosphere adsorbed to airborne particles. This association with particulate matter facilitates its long-range atmospheric transport, allowing it to be deposited in regions far from its original source.

Deposition from the atmosphere occurs through two primary mechanisms:

Wet Deposition: This involves the removal of this compound from the atmosphere by precipitation, such as rain and snow. Particulate-bound this compound is scavenged by falling raindrops or snowflakes and deposited onto terrestrial and aquatic surfaces.

Dry Deposition: In the absence of precipitation, particles carrying this compound can be removed from the atmosphere by gravitational settling or impaction with surfaces.

The efficiency of these deposition processes is influenced by meteorological conditions and the size of the particles to which the compound is adsorbed.

Once deposited onto land, this compound is likely to exhibit strong interactions with soil and sediment components due to its hydrophobic nature. Its low water solubility and high octanol-water partition coefficient (Kow), a measure of its affinity for organic phases, suggest that it will readily bind to the organic matter present in soil and sediment.

This strong sorption has several implications for its environmental fate:

Reduced Mobility: The binding of this compound to soil and sediment particles significantly limits its mobility and potential for leaching into groundwater.

Persistence: Sorption can protect the molecule from degradation processes, thereby increasing its persistence in the environment.

Bioavailability: The fraction of this compound that is strongly sorbed to soil and sediment particles is generally less available for uptake by organisms.

The extent of sorption is dependent on soil and sediment characteristics, particularly the organic carbon content. Environments with higher organic matter will act as more significant sinks for this compound.

Table 1: Physicochemical Properties of Chrysene (B1668918) (Parent Compound)

PropertyValueImplication for Environmental Fate
Molecular Weight228.29 g/mol Higher molecular weight contributes to lower volatility.
Melting Point254 °CSolid at ambient temperatures.
Boiling Point448 °CLow volatility, exists primarily in particulate phase in the atmosphere.
Water Solubility0.002 mg/L at 25 °CVery low solubility in water, leading to partitioning into organic phases.
Log Kow5.91High affinity for organic matter, leading to strong sorption in soil and sediment.
Vapor Pressure6.7 x 10⁻⁹ mmHg at 25 °CVery low vapor pressure, indicating it will be associated with particulate matter.

Data for chrysene is provided for comparative purposes due to the lack of specific experimental data for this compound.

The introduction of this compound into aquatic environments is primarily through atmospheric deposition and runoff from contaminated land. Due to its hydrophobic nature, it will not readily dissolve in the water column. Instead, it is expected to partition to suspended particulate matter and ultimately accumulate in the sediments.

Within aquatic ecosystems, the following pathways are significant:

Sorption to Sediments: The majority of this compound entering an aquatic system will become associated with the organic-rich bottom sediments, which act as a long-term reservoir for the compound.

Bioaccumulation: The lipophilic nature of this compound suggests a potential for bioaccumulation in aquatic organisms. It can be taken up from the water, sediment, and through the food chain, concentrating in the fatty tissues of fish and other aquatic life.

Limited Volatilization: Due to its low vapor pressure and strong sorption to particulates, volatilization from the water surface is not expected to be a significant removal process.

Degradation Pathways in the Environment

The persistence of this compound in the environment is determined by its susceptibility to various degradation processes. These can be broadly categorized as biotic and abiotic.

The presence of methyl groups can influence the rate and extent of biodegradation. In some cases, methylation can hinder microbial attack, making the compound more recalcitrant than its unsubstituted parent. The position of the methyl groups on the aromatic ring structure is a critical factor in determining its biodegradability.

Microorganisms typically initiate the degradation of PAHs by introducing oxygen into the aromatic ring structure through the action of oxygenase enzymes. This initial step leads to the formation of dihydrodiols, which can then undergo further enzymatic reactions, ultimately leading to ring cleavage and the formation of simpler organic compounds that can be utilized by the microorganisms for growth.

The rate of biodegradation is influenced by several environmental factors, including:

Nutrient availability: Microbial activity is often limited by the availability of essential nutrients such as nitrogen and phosphorus.

Oxygen levels: Aerobic degradation is generally more rapid and extensive than anaerobic degradation.

Temperature and pH: Optimal conditions for microbial growth and enzymatic activity will enhance degradation rates.

Bioavailability: The strong sorption of this compound to soil and sediment can limit its availability to microorganisms, thereby slowing down the degradation process.

In addition to biodegradation, this compound can be transformed in the environment through abiotic processes.

Phototransformation (Photodegradation): PAHs can absorb ultraviolet (UV) radiation from sunlight, which can lead to their chemical transformation. This process is particularly relevant for this compound present in the atmosphere, on the surface of soils, and in the upper layers of water bodies. Photodegradation can occur through direct photolysis, where the molecule itself absorbs light and undergoes a reaction, or indirect photolysis, which involves reactions with photochemically generated reactive species such as hydroxyl radicals. The rate of phototransformation is dependent on light intensity and the presence of other substances that can act as photosensitizers or quenchers.

Hydrolysis: Hydrolysis is a chemical reaction with water. Given the stable aromatic structure of chrysene and its derivatives, hydrolysis is not expected to be a significant degradation pathway for this compound under typical environmental conditions.

Table 2: Summary of Expected Environmental Fate of this compound

Environmental CompartmentDominant ProcessesExpected Behavior
Atmosphere - Long-range transport on particles- Wet and dry deposition- PhototransformationAssociates with particulate matter, can be transported over long distances, and is removed by deposition. Susceptible to degradation by sunlight.
Soil and Sediment - Strong sorption to organic matter- Limited mobility- Biodegradation- Phototransformation (surface)Persists due to strong binding to soil/sediment, limiting its movement and bioavailability. Subject to slow microbial degradation and surface photodegradation.
Aquatic Systems - Partitioning to suspended solids and sediment- Bioaccumulation- Limited volatilizationAccumulates in sediments. Potential to bioaccumulate in aquatic organisms. Not readily removed by volatilization.

Bioaccumulation and Biomagnification Potential

The potential for a chemical to accumulate in living organisms is a critical aspect of its environmental risk profile. This is governed by two related but distinct processes: bioaccumulation and biomagnification.

Biomagnification is the process whereby the concentration of a substance increases in organisms at successively higher levels in a food chain. While compounds with high bioaccumulation potential are often candidates for biomagnification, this is not always the case for PAHs. Many vertebrate organisms at higher trophic levels possess metabolic systems, such as the cytochrome P450 enzyme system, that can transform and excrete PAHs. mit.edu This metabolic degradation often prevents the concentrations of PAHs from increasing up the food chain. Therefore, despite its high lipophilicity, this compound is not expected to significantly biomagnify in most aquatic or terrestrial food webs. mit.edu

Table 1: Key Physicochemical Properties for Environmental Fate Assessment of Dimethylchrysenes

Property Value Implication for Environmental Fate
Log Kow (Octanol-Water Partition Coefficient) 6.8 (Predicted for 3,12-dimethylchrysene) nih.gov High. Indicates a strong tendency to partition from water into the fatty tissues of organisms, suggesting a high bioaccumulation potential.

| Log Koc (Soil Organic Carbon-Water (B12546825) Partitioning Coefficient) | 6.2 (Median measured value for C2-Chrysenes) | High. Indicates strong binding to organic matter in soil and sediment, leading to low mobility in aqueous environments and accumulation in solids. |

Modeling Environmental Fate and Transport

Predicting the environmental journey of a chemical like this compound relies on the use of environmental fate and transport models. These mathematical models integrate a compound's physicochemical properties with the characteristics of a specific environment to simulate its distribution and persistence. researchgate.netoup.com

Fugacity-based models are a common tool for this purpose. lupinepublishers.comnih.gov Fugacity can be understood as the "escaping tendency" of a chemical from a particular phase (e.g., water, air, soil). korea.ac.kr These models divide the environment into compartments and use fugacity capacities to calculate how a chemical will partition among them at equilibrium. lupinepublishers.comulisboa.pt By incorporating transport rates (e.g., advection in air and water) and transformation rates (e.g., degradation), Level III fugacity models can predict the steady-state distribution and ultimate fate of a chemical released into the environment. nih.gov For a compound like this compound, such models would predict its distribution among air, water, soil, and sediment based on its properties.

Sorption and Desorption Dynamics

The mobility of this compound in soil and aquatic systems is largely controlled by its tendency to sorb to solid phases. The soil organic carbon-water partitioning coefficient (Koc) is the primary parameter used to quantify this behavior, representing the ratio of a chemical's concentration in the organic carbon fraction of soil or sediment to its concentration in the surrounding water. mdpi.com

Alkylated PAHs, including C2-chrysenes, exhibit strong sorption tendencies. A study measuring the partitioning coefficients for a wide range of PAHs in 114 different sediments reported a median Log Koc value of 6.2 for C2-chrysenes. oup.com This high value signifies that this compound will bind very strongly to the organic matter present in soils and sediments. oup.com This process has several important consequences:

It significantly reduces the concentration of the compound dissolved in water, thereby limiting its mobility via groundwater flow or surface runoff.

It decreases the bioavailability of the compound to many aquatic organisms, as they are primarily exposed to the dissolved fraction.

Soils and sediments act as the primary sinks, or reservoirs, for this compound in the environment. nih.gov

Volatilization and Atmospheric Partitioning

The movement of this compound into and through the atmosphere is governed by its volatility from surfaces and its subsequent partitioning between the gas and particle phases in the air.

Volatilization from water is described by the Henry's Law Constant, which relates the partial pressure of a compound in the air to its concentration in water. ca.govepa.gov Volatilization from soil is dependent on both the Henry's Law Constant and the compound's vapor pressure. Specific experimental values for the vapor pressure and Henry's Law Constant of this compound are not available. However, as a high molecular weight, four-ring PAH, it is expected to have a low vapor pressure and a low Henry's Law Constant, indicating a limited tendency to volatilize from soil and water surfaces compared to smaller PAHs. ca.gov

Atmospheric Partitioning : Once in the atmosphere, semi-volatile organic compounds like PAHs distribute between the gas phase and airborne particulate matter. This gas-particle partitioning is a critical process affecting their atmospheric transport, deposition, and degradation. nih.gov The partitioning is strongly influenced by the compound's sub-cooled liquid vapor pressure (p°L) and the ambient temperature. csic.es High molecular weight PAHs, such as chrysene and its alkylated derivatives, have very low vapor pressures and thus a strong tendency to adsorb onto existing atmospheric particles. nih.govcsic.es Therefore, it is expected that the majority of this compound in the atmosphere will be associated with the particulate phase, which allows for long-range atmospheric transport.

Predictive Environmental Fate Models and Refinement

The accuracy of environmental fate models, such as the fugacity models discussed earlier, is highly dependent on the quality of the input parameters. researchgate.net Refinement of these models involves incorporating more accurate and site-specific data.

A key area for refinement is the use of partitioning coefficients. Research has shown that using generic, literature-derived Koc values for PAHs can lead to significant inaccuracies in predicting their partitioning in real-world sediments. oup.com Studies measuring Koc values directly from 114 different field-contaminated sediments found that actual values can be up to two orders of magnitude higher than commonly used literature values. oup.com This discrepancy is attributed to the strong interactions between PAHs and specific components of aged environmental solids, such as soot and other forms of black carbon, which are not accounted for in standard models based on partitioning into amorphous organic matter. mit.edu

Therefore, refining predictive models for this compound would involve:

Using experimentally determined, site-specific Koc values that account for the nature of the organic carbon in the relevant soils or sediments.

Incorporating terms that specifically account for sorption to black carbon or soot phases in addition to amorphous organic carbon. mit.edu

Obtaining accurate experimental data for its vapor pressure and Henry's Law constant to improve predictions of atmospheric behavior.

Advanced Analytical Methods for Environmental Detection and Quantification of PAHs

The accurate detection and quantification of specific PAHs like this compound in complex environmental samples (e.g., soil, sediment, water, and biological tissues) require sophisticated analytical techniques that offer high sensitivity and selectivity. Chromatographic methods are the cornerstone of modern PAH analysis. hplc.eu

Chromatographic Techniques (e.g., GC, HPLC, SFC)

Gas Chromatography (GC) : GC is a powerful technique for separating volatile and semi-volatile compounds. In GC analysis of PAHs, the sample extract is injected into a heated port, vaporized, and carried by an inert gas through a long, thin capillary column. The column's inner surface is coated with a stationary phase that interacts differently with various compounds, causing them to separate based on their boiling points and polarity. For PAHs, non-polar or semi-polar columns, such as those with a 5% phenyl-polysiloxane phase (e.g., DB-5ms), are commonly used. Gas chromatography is most often coupled with a mass spectrometer (MS) for detection. GC-MS provides high selectivity and allows for definitive identification of compounds based on their mass spectra. Operating the mass spectrometer in selected ion monitoring (SIM) mode enhances sensitivity, enabling the detection of trace levels of specific compounds like dimethylchrysenes.

High-Performance Liquid Chromatography (HPLC) : HPLC is particularly well-suited for separating high molecular weight PAHs that are less volatile. hplc.eu The separation occurs in a liquid phase, where the sample is pumped at high pressure through a column packed with small particles (the stationary phase). For PAHs, reversed-phase columns (e.g., C18) are typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile. fda.gov A significant advantage of HPLC for PAH analysis is its compatibility with highly sensitive and selective fluorescence detectors (FLD). thermofisher.comingenieria-analitica.com Many PAHs, including chrysenes, are naturally fluorescent. An FLD can be programmed to use specific excitation and emission wavelengths for different PAHs as they elute from the column, minimizing interferences from non-fluorescent matrix components and achieving very low detection limits. hplc.euresearchgate.net

Supercritical Fluid Chromatography (SFC) : SFC is a hybrid technique that combines features of both gas and liquid chromatography. It uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. Supercritical fluids have low viscosity and high diffusivity, which can lead to faster separations and higher efficiency compared to HPLC. SFC is an effective alternative for the analysis of PAHs, including complex isomeric mixtures.

Table 2: Overview of Chromatographic Techniques for PAH Analysis

Technique Principle Common Detector(s) Advantages for this compound Analysis
Gas Chromatography (GC) Separation of volatile/semi-volatile compounds in the gas phase based on boiling point and polarity. Mass Spectrometry (MS) High resolving power for complex mixtures of isomers. Definitive identification and high sensitivity with MS in SIM mode.
High-Performance Liquid Chromatography (HPLC) Separation of compounds in a liquid phase based on their partitioning between a mobile liquid and a solid stationary phase. Fluorescence (FLD), Diode Array (DAD) Excellent for high molecular weight PAHs. Highly sensitive and selective detection with FLD due to the native fluorescence of chrysenes. hplc.euingenieria-analitica.com

| Supercritical Fluid Chromatography (SFC) | Separation using a supercritical fluid mobile phase, offering properties intermediate between gas and liquid. | Mass Spectrometry (MS), Flame Ionization (FID) | Can provide faster analysis times than HPLC while being able to analyze less volatile compounds than GC. |

Spectroscopic and Sensor-Based Detection Methods (e.g., SERS, Electrochemical)

The detection of this compound, a member of the polycyclic aromatic hydrocarbon (PAH) family, in environmental matrices is crucial for monitoring and risk assessment. While specific studies focusing exclusively on the spectroscopic and sensor-based detection of this compound are limited, the broader research on PAH detection provides a strong foundation for the application of advanced analytical techniques such as Surface-Enhanced Raman Scattering (SERS) and electrochemical sensors. These methods offer high sensitivity and selectivity, which are essential for identifying and quantifying trace levels of PAHs in complex samples.

Surface-Enhanced Raman Scattering (SERS)

SERS is a powerful spectroscopic technique that enhances Raman scattering by molecules adsorbed on rough metal surfaces, such as gold or silver nanoparticles. This enhancement allows for the detection of analytes at very low concentrations. The application of SERS for the detection of various PAHs has been successfully demonstrated, suggesting its potential for this compound analysis.

The sensitivity of SERS-based methods for PAH detection is a significant advantage. Studies have reported detection limits in the nanomolar range for various PAHs. The table below summarizes the detection limits achieved for some representative PAHs using SERS with a gold colloid substrate.

Table 1: Detection Limits for Selected PAHs using SERS

Polycyclic Aromatic Hydrocarbon Detection Limit (nmol/L)
Naphthalene (B1677914) 20
Phenanthrene 4

Data sourced from a study on the detection of PAHs using a gold colloid SERS substrate. It is important to note that this data is for the specified PAHs and not this compound.

Electrochemical Sensors

Electrochemical sensors offer another promising avenue for the sensitive and selective detection of PAHs. These sensors operate by measuring the changes in electrical signals (e.g., current, potential) that occur when the target analyte interacts with an electrode surface. The development of novel electrode materials has been a key focus in enhancing the performance of electrochemical sensors for environmental monitoring.

While direct electrochemical detection of this compound has not been extensively reported, the principles applied to other PAHs are transferable. For example, immunosensors, which combine the high selectivity of antigen-antibody interactions with the sensitivity of electrochemical transduction, have been developed for the detection of benzo[a]pyrene. This approach could potentially be adapted for this compound by developing specific antibodies.

Furthermore, advanced materials such as metal-organic frameworks (MOFs) and graphene have been incorporated into electrochemical sensors to improve their performance in detecting PAH metabolites like 1-hydroxypyrene. These materials provide a large surface area and catalytic activity, which can enhance the electrochemical oxidation of the target analyte. The electrochemical behavior of this compound would likely involve oxidation of the aromatic system, and the presence of methyl groups could influence the oxidation potential, providing a basis for selective detection.

The table below presents examples of electrochemical sensor performance for the detection of a PAH metabolite, illustrating the potential sensitivity of this approach.

Table 2: Performance of an Electrochemical Sensor for 1-Hydroxypyrene

Electrode Modifier Analyte Linear Range Detection Limit

Data from a study on an electrochemical sensor for 1-hydroxypyrene. This data is provided as an example of the capabilities of electrochemical sensors for PAH-related compounds.

Molecular Mechanisms of Biological Activity of 5,11 Dimethylchrysene

DNA Adduct Formation and Interaction Mechanisms

The biological activity of 5,11-Dimethylchrysene, like many PAHs, is intrinsically linked to its metabolic conversion into reactive intermediates that can covalently bind to DNA, forming DNA adducts. These adducts are critical initiating events in chemical carcinogenesis.

Diol-Epoxide Interaction with DNA

The carcinogenic effects of PAHs are generally not caused by the parent compound but by their metabolic products. The widely accepted mechanism involves the formation of dihydrodiol epoxide metabolites, which are considered the ultimate carcinogens acs.org. These electrophilic epoxides react with nucleophilic sites on DNA bases, primarily targeting the amino groups of purines acs.org.

For dimethylchrysenes, both syn- and anti-dihydrodiol epoxides are formed. Studies on related compounds like 5-methylchrysene (B135471) (5-MCDE) and 5,6-dimethylchrysene (B1219006) (5,6-DMCDE) show that these reactive intermediates bind to both deoxyadenosine (B7792050) and deoxyguanosine residues in the DNA acs.orgnih.gov. The extent of this reaction is significantly enhanced in the presence of DNA compared to reactions with free deoxyribonucleotides, indicating that the DNA helix structure facilitates adduct formation nih.gov.

Stereochemical Aspects of Adduct Formation

The formation of DNA adducts is a highly stereospecific process. The different stereoisomers of the diol epoxides exhibit varying reactivity and lead to distinct adduct configurations. For instance, research on the related anti-5,9-dimethylchrysene dihydrodiol epoxide (a positional isomer of the 5,11-DMC metabolite) demonstrates this specificity. When this racemic diol epoxide reacts with native calf thymus DNA, the majority of the resulting adducts originate from one specific enantiomer.

Specifically, approximately 76% of the adducts were derived from the (+)-anti-(1R,2S,3S,4R) enantiomer (RSSR enantiomer). This enantiomer, along with its SRRS counterpart, showed a strong preference for reacting with deoxyguanosine over deoxyadenosine residues nih.gov. The characterization of adducts from all four configurationally isomeric 1,2-dihydrodiol 3,4-epoxides of 5,6-dimethylchrysene further underscores the importance of stereochemistry, as the resulting cis and trans opened adducts from the syn and anti dihydrodiol epoxides could be distinguished spectroscopically acs.org.

Table 1: Stereoselectivity in the Reaction of anti-5,9-Dimethylchrysene Dihydrodiol Epoxide Enantiomers with Native DNA
EnantiomerContribution to Total Adducts (%)Ratio of Deoxyadenosine (dAdo) to Deoxyguanosine (dGuo) Modification
RSSR7614/86
SRRS2419/81

Data derived from studies on the related isomer anti-5,9-dimethylchrysene dihydrodiol epoxide nih.gov.

Impact of Molecular Distortions on DNA Binding Affinity

The structure of the PAH, particularly its planarity and the position of methyl groups, influences how its diol epoxide metabolites interact with and distort the DNA helix, thereby affecting binding affinity and site selectivity. Non-planar hydrocarbons, such as 5,6-dimethylchrysene, tend to form adducts with both deoxyguanosine and deoxyadenosine to more similar extents, whereas planar PAHs preferentially target deoxyguanosine acs.org.

This difference is attributed to steric interactions. For example, steric hindrance between the 6-methyl group in 5,6-DMCDE and the minor groove of the DNA helix is thought to influence the reaction yields nih.gov. The formation of a bulky adduct causes significant local distortion in the DNA structure, altering helical parameters like base-pair tilt nih.gov. The extent of this distortion can be influenced by the local DNA sequence context, such as the identity of the base adjacent to the adducted nucleotide nih.gov. These structural perturbations are crucial for the initiation of cellular responses, including DNA repair and mutagenesis nih.gov.

Mutagenic Activity and Specificity Studies

The formation of DNA adducts by this compound can lead to errors during DNA replication, resulting in mutations. The study of its mutagenic activity provides a direct link between the initial chemical damage and its ultimate biological consequences.

In Vitro Mutagenicity Assays

In vitro assays are essential tools for assessing the mutagenic potential of chemicals. When tested in the presence of a rat liver homogenate, which provides the necessary enzymes for metabolic activation, this compound was found to be mutagenically active researcher.life. This contrasts sharply with its isomer, 5,12-dimethylchrysene (B79122), which exhibits low activity researcher.life. This difference in mutagenicity is attributed to structural features: an active compound in this class typically requires a bay-region methyl group and an adjacent free peri position, both of which are present in this compound researcher.life.

The lack of activity from oxidized metabolites of the related 5-methylchrysene suggests that methyl oxidation is not a primary activation pathway for mutagenicity; rather, the formation of the 1,2-dihydro-1,2-dihydroxy metabolite (the precursor to the diol epoxide) is the key activation step researcher.life.

Table 2: Comparative Mutagenicity and Metabolism of Dimethylchrysene (B14653177) Isomers
CompoundMutagenic Activity (in vitro)Metabolism at 1,2-positions (leading to diol-epoxide precursor)
This compoundActiveNot inhibited
5,12-DimethylchryseneLow activityStrongly inhibited

Data sourced from Hecht et al., 1979 and Hecht et al., 1986 researcher.lifenih.gov.

Correlation between DNA Adducts and Mutagenesis

A direct correlation exists between the formation of specific DNA adducts and the resulting mutagenic and tumorigenic activity. For several methylated chrysenes, the formation of adducts at deoxyguanosine residues by their diol epoxide metabolites correlates well with their biological activities nih.gov.

Metabolic studies provide further evidence for this link. The high tumorigenicity of this compound compared to the inactive 5,12-Dimethylchrysene isomer can be explained by their differential metabolism. The peri 12-methyl group in 5,12-diMeC sterically hinders metabolism at the adjacent 1,2-positions, which is the necessary first step to forming the reactive diol epoxide nih.gov. In contrast, the 11-methyl group in 5,11-diMeC does not inhibit the formation of the 1,2-dihydro-1,2-dihydroxy-5,11-diMeC precursor nih.gov. This metabolic preference allows for the efficient production of the ultimate mutagenic species from this compound, leading to a higher incidence of DNA adducts and, consequently, greater mutagenic potential.

Theoretical Predictions of Biological Activity

Theoretical predictions of the biological activity of chemical compounds like this compound leverage computational power to model and anticipate toxicological effects, reducing reliance on traditional animal testing. These in silico methods are crucial for prioritizing chemicals for further testing, understanding mechanisms of toxicity, and supporting regulatory risk assessment. By analyzing a compound's structure and physicochemical properties, these predictive models can estimate its potential to cause harm to human health and the environment.

Computational Toxicology Models

Computational toxicology integrates data from various sources to develop models that predict the toxicity of substances. toxicology.orgresearchgate.net These models are built upon the principle that the chemical structure of a compound determines its biological activity, a concept known as Quantitative Structure-Activity Relationship (QSAR). toxicology.org For polycyclic aromatic hydrocarbons (PAHs) like this compound, computational models focus on predicting endpoints such as genotoxicity, carcinogenicity, and skin sensitization. toxicology.org

The process involves using computer-based models to predict the interactions of chemicals with biological systems, from the molecular to the organismal level. toxicology.org Two complementary QSAR methodologies are typically employed to predict outcomes like bacterial mutagenicity. toxicology.org These models are developed using extensive databases of existing toxicological data, such as the Toxicity Reference Database (ToxRefDB) and the Toxicity Value Database (ToxValDB), which contain vast amounts of in vivo study data. epa.gov

Research on methylated chrysenes has established structure-activity relationships that are key inputs for these models. For instance, the high tumor-initiating activity of this compound is linked to specific structural features. nih.gov Studies have shown that a methyl group in the bay region and a free peri position adjacent to an unsubstituted angular ring are structural requirements that favor carcinogenicity among methylated PAHs. nih.govpsu.edu In contrast, 5,12-Dimethylchrysene, another isomer, is only a weak tumor initiator, a difference attributed to its molecular structure. nih.gov The metabolic activation of these compounds is also a critical factor. The presence of the methyl group at the 11-position in this compound does not hinder the formation of 1,2-dihydro-1,2-dihydroxy metabolites, which are considered potential proximate tumorigens. nih.gov Conversely, the peri-methyl group in 5,12-Dimethylchrysene strongly inhibits metabolism at the adjacent 1,2-positions, likely contributing to its lower tumorigenicity. nih.gov

These established relationships provide the foundational data for building predictive computational models for new or untested dimethylchrysene derivatives.

Table 1: Structure-Activity Relationship of Selected Dimethylchrysenes

CompoundTumor-Initiating ActivityKey Structural Features' Influence on Metabolism
This compound HighMethyl group at position 11 does not inhibit formation of potential proximate tumorigenic metabolites (1,2-dihydro-1,2-dihydroxy metabolites). nih.gov
5,12-Dimethylchrysene WeakPeri-methyl group at position 12 strongly inhibits metabolism at the adjacent 1,2-positions. nih.gov
5,6-Dimethylchrysene Significant (but less than 5-Methylchrysene)Possesses a bay-region methyl group. psu.edu

This table is generated based on available research data to illustrate the application of computational toxicology principles.

Quantitative Adverse Outcome Pathway (qAOP) Modeling

The Adverse Outcome Pathway (AOP) framework provides a structured way to organize toxicological knowledge, linking a molecular initiating event (MIE) to a final adverse outcome (AO) through a series of key events (KEs). ecetoc.org A quantitative AOP (qAOP) builds on this by quantifying the relationships between these events, allowing for the prediction of the probability or severity of an adverse outcome based on changes in an early key event. ecetoc.orgnih.gov

Developing a qAOP involves several steps:

Identifying the MIE, KEs, and the AO.

Quantifying the relationships between successive key events (Key Event Relationships or KERs).

Building a computational model that integrates these quantitative relationships. researchgate.net

For a compound like this compound, a known carcinogen, a potential AOP could start with the MIE of metabolic activation to a reactive diol epoxide metabolite. This reactive metabolite can then bind to DNA, forming adducts (a key event), which can lead to mutations (another key event), and ultimately result in tumor formation (the adverse outcome).

A qAOP model for this compound would aim to quantify these steps. For example, it would model the rate of metabolic activation based on the compound's concentration, the probability of DNA adduct formation for a given amount of metabolite, the likelihood of those adducts leading to mutations, and the dose-response relationship between mutation frequency and tumor incidence. Bayesian network models are one approach used to develop qAOPs, as they can handle complex relationships and data uncertainty. researchgate.netufz.de

While the AOP framework is well-established, the development and regulatory acceptance of specific qAOP models are still evolving areas of computational toxicology. nih.govd-nb.info The goal is to use these models to support next-generation risk assessment by integrating data from in vitro assays and in silico predictions to assess chemical safety without relying on traditional animal testing. ecetoc.org

Table 2: Conceptual Framework for a qAOP for this compound

AOP ComponentEvent for this compound (Hypothetical)Data for Quantification
Molecular Initiating Event (MIE) Metabolic activation by enzymes to form reactive diol epoxides.In vitro metabolism rates, enzyme kinetics.
Key Event 1 Covalent binding of diol epoxide metabolites to DNA, forming adducts.DNA binding assays, adduct level measurements.
Key Event 2 Failure of DNA repair mechanisms, leading to mutations.Genotoxicity assays (e.g., Ames test), mutation frequency analysis.
Adverse Outcome (AO) Uncontrolled cell proliferation leading to skin tumor formation.In vivo carcinogenicity data, dose-response modeling.

This table presents a conceptual application of the qAOP framework to this compound based on its known carcinogenic properties.

Structure Activity Relationships Sar in 5,11 Dimethylchrysene and Methylated Chrysenes

Influence of Methyl Substitution Position on Reactivity and Biological Activity

The location of methyl groups on the chrysene (B1668918) ring system is a primary determinant of its biological activity. Research has consistently shown that specific substitution patterns are required to imbue the otherwise weak carcinogen, chrysene, with potent tumorigenic properties.

A crucial structural feature for high carcinogenic activity in methylated PAHs is the presence of a methyl group in a sterically hindered "bay-region" coupled with an unsubstituted, adjacent peri position. researcher.lifenih.gov In the case of chrysene, the bay regions are the areas between the carbon atoms at positions 4 and 5, and 10 and 11. 5,11-Dimethylchrysene possesses a methyl group at position 5, which is a bay-region methyl group.

The presence of a bay-region methyl group is thought to facilitate the metabolic activation of the molecule to its ultimate carcinogenic form, a diol epoxide. This metabolic pathway is a key step in the mechanism of action for many carcinogenic PAHs. Furthermore, a free peri position, which is an unsubstituted position adjacent to an angular ring, is also considered a structural requirement for significant carcinogenicity. researcher.lifenih.gov this compound fulfills this requirement, contributing to its high tumorigenic activity.

Comparative studies between this compound and its isomer, 5,12-dimethylchrysene (B79122), highlight the critical role of methyl group positioning. While this compound is a strong tumor initiator, 5,12-dimethylchrysene is considered inactive or only weakly tumorigenic. researcher.lifenih.gov This stark difference in biological activity is attributed to the steric hindrance imposed by the 12-methyl group in 5,12-dimethylchrysene.

In vitro metabolism studies have shown that the peri-methyl group at position 12 in 5,12-dimethylchrysene significantly inhibits enzymatic metabolism at the adjacent 1,2-positions. nih.gov This inhibition prevents the formation of the 1,2-dihydrodiol, a key precursor to the carcinogenic diol epoxide. Conversely, the 11-methyl group in this compound does not hinder metabolism at the 1,2-positions, allowing for the formation of the proximate tumorigenic metabolites. nih.gov

Tumor Initiating Activity of Dimethylchrysene (B14653177) Isomers
CompoundTumorigenic ActivityKey Structural Features
This compoundHighBay-region methyl group (at C5), free peri position
5,12-DimethylchryseneWeak/InactiveBay-region methyl group (at C5), sterically hindering peri-methyl group (at C12)
5,6-Dimethylchrysene (B1219006)Significant, but less than 5-methylchrysene (B135471)Methyl groups in adjacent positions, one in the bay region
1,5-DimethylchryseneSignificantly less than 5-methylchryseneOne bay-region methyl group

Steric Effects on Metabolic Activation and DNA Interaction

The steric bulk and position of methyl groups play a significant role in how methylated chrysenes are processed by metabolic enzymes and how their reactive metabolites interact with DNA. As discussed with 5,12-dimethylchrysene, steric hindrance can prevent the necessary enzymatic transformations that lead to carcinogenic metabolites.

The methyl group in the bay region of this compound is believed to influence the conformation of the diol epoxide metabolite, favoring an alignment that is more reactive towards DNA. This steric influence can promote the formation of covalent adducts with biological macromolecules like DNA, which is a critical event in chemical carcinogenesis.

Electronic Effects and Their Modulation of Biological Response

The addition of methyl groups to the chrysene aromatic system also introduces electronic effects that can modulate biological activity. Methyl groups are weakly electron-donating, which can influence the electron density of the aromatic rings. These electronic perturbations can affect the rate and regioselectivity of metabolic reactions.

The electron-donating nature of the methyl groups can stabilize the carbocation intermediates formed during the epoxidation of the dihydrodiol, a key step in the formation of the ultimate carcinogen. This stabilization can increase the reactivity of the diol epoxide, leading to a higher propensity for DNA adduction and, consequently, a greater carcinogenic potential.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 5,11-Dimethylchrysene, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation or cyclization of polycyclic precursors. For example, Amin et al. (1979) synthesized this compound via regioselective methylation of chrysene derivatives using Lewis acid catalysts like AlCl₃ under controlled temperature (60–80°C) . Yield optimization requires monitoring solvent polarity (e.g., dichloromethane vs. toluene) and stoichiometric ratios of methylating agents. Purification often employs column chromatography with silica gel and hexane/ethyl acetate gradients.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming regiochemistry. For instance, distinct aromatic proton signals in the 6.8–8.2 ppm range differentiate methyl substitution patterns . Mass spectrometry (EI-MS) with molecular ion peaks at m/z 256 ([M]⁺) and fragmentation patterns further validate structural integrity. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity (>95%).

Q. How is the mutagenic potential of this compound evaluated in vitro?

  • Methodological Answer : The Ames test (Salmonella typhimurium strains TA98/TA100) is standard. Hecht et al. (1979) demonstrated dose-dependent mutagenicity (0.1–10 µg/plate) using metabolic activation via S9 liver homogenate . Positive controls (e.g., benzo[a]pyrene) and solvent controls (DMSO) are essential to validate results. Data interpretation includes calculating revertant colonies per nmol and comparing to baseline mutation rates.

Advanced Research Questions

Q. How can Response Surface Methodology (RSM) optimize this compound synthesis while minimizing byproducts?

  • Methodological Answer : RSM involves designing a Central Composite Design (CCD) with independent variables (e.g., temperature, catalyst concentration, reaction time). For example, a 3-factor CCD can model interactions between AlCl₃ loading (0.5–2.0 eq), temperature (50–90°C), and solvent volume (10–50 mL) . Data analysis via ANOVA identifies significant factors, and desirability functions predict optimal conditions (e.g., 1.2 eq AlCl₃, 70°C, 30 mL solvent) to maximize yield (85%) while reducing di-methylated byproducts (<5%).

Q. What strategies resolve contradictions in reported mutagenicity data for this compound across studies?

  • Methodological Answer : Discrepancies may arise from variations in metabolic activation systems (e.g., S9 source species) or solvent effects. A systematic review should:

  • Compare protocols (e.g., S9 from rat vs. human liver microsomes).
  • Normalize data using relative mutagenic potency (e.g., vs. benzo[a]pyrene).
  • Apply meta-analysis to quantify heterogeneity (I² statistic) and identify confounders . For instance, DMSO concentrations >1% may inhibit metabolic enzymes, skewing results .

Q. How do computational methods (e.g., DFT) elucidate the structure-activity relationship (SAR) of this compound’s carcinogenicity?

  • Methodological Answer : Density Functional Theory (DFT) calculates key parameters like HOMO-LUMO gaps (electron-rich regions) and diol-epoxide formation energies. For this compound, methyl groups at positions 5 and 11 sterically hinder detoxification pathways (e.g., epoxide hydrolysis), increasing persistence in biological systems . Molecular docking with DNA adducts (e.g., deoxyguanosine) predicts binding affinities, validated by correlation with in vitro mutagenicity data.

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